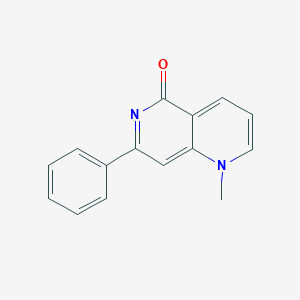

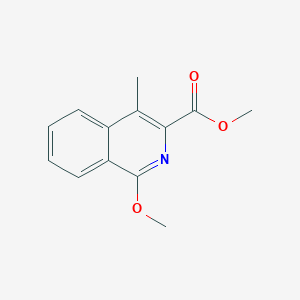

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

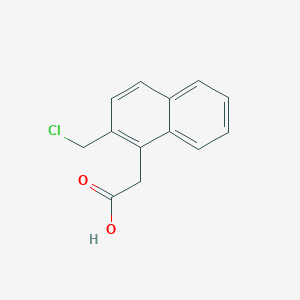

1-メトキシ-4-メチルイソキノリン-3-カルボン酸メチルは、分子式C13H13NO3、分子量231.25 g/molのエステル化合物です 。この化合物は、様々な生物学的および薬理学的活性で知られるイソキノリンファミリーに属します。

準備方法

合成経路と反応条件

1-メトキシ-4-メチルイソキノリン-3-カルボン酸メチルの合成は、通常、制御された条件下で適切な試薬を用いたイソキノリン誘導体の反応を含みます。 一般的な方法の1つは、3,4-ジヒドロイソキノリン-1-オン誘導体のアルキル化に続き、得られたイミニウム塩の酸化を行う方法です 。これらの工程の反応条件は一般的に穏やかで、目的のエステル化合物を効率的に生成することができます。

工業生産方法

1-メトキシ-4-メチルイソキノリン-3-カルボン酸メチルの工業生産は、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成を含む場合があります。連続フローリアクターや自動合成プラットフォームなどの高度な技術の使用は、生産プロセスの効率性とスケーラビリティを向上させることができます。

化学反応解析

反応の種類

1-メトキシ-4-メチルイソキノリン-3-カルボン酸メチルは、以下を含む様々な化学反応を受けることができます。

酸化: この化合物は、対応するキノリン誘導体に変換することができます。

還元: 還元反応は、エステル基をアルコールまたは他の還元形に変換することができます。

置換: 求核置換反応は、イソキノリン環の様々な位置に異なる置換基を導入することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの一般的な酸化剤を使用することができます。

還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に用いられます。

置換: アミン、チオール、ハロゲン化物などの求核剤は、適切な条件下で使用して置換反応を達成することができます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってキノリン誘導体が生成される場合があり、還元によってアルコールまたはエステル化合物の他の還元形が生成される場合があります。

科学研究への応用

1-メトキシ-4-メチルイソキノリン-3-カルボン酸メチルは、以下を含むいくつかの科学研究への応用があります。

化学: より複雑なイソキノリン誘導体の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、酵素阻害と受容体結合に関連する研究で使用されます。

医学: 神経保護および抗炎症作用の潜在的な可能性に関する研究が進んでいます。

産業: 医薬品や農薬の開発に使用されます。

化学反応の分析

Types of Reactions

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols or other reduced forms of the ester compound.

科学的研究の応用

Methyl 1-methoxy-4-methylisoquinoline-3-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: Research on its potential neuroprotective and anti-inflammatory properties is ongoing.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

作用機序

1-メトキシ-4-メチルイソキノリン-3-カルボン酸メチルの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、様々な生物学的プロセスに関与する酵素を阻害したり、受容体に結合したりすることで効果を発揮する可能性があります。 例えば、モノアミンオキシダーゼ(MAO)酵素を阻害することで、脳内の神経伝達物質のレベルが上昇する可能性があります 。 また、その抗酸化作用は、フリーラジカルをスカベンジングし、酸化ストレスを軽減することで、神経保護効果に寄与する可能性があります .

類似化合物との比較

類似化合物

1-メチル-1,2,3,4-テトラヒドロイソキノリン: 神経保護作用とドーパミン受容体との相互作用能力で知られています.

1,2,3,4-テトラヒドロイソキノリン: 類似の生物学的活性を有しますが、神経保護効果はそれほど顕著ではありません、より単純な誘導体です.

独自性

1-メトキシ-4-メチルイソキノリン-3-カルボン酸メチルは、その反応性と生物学的活性を影響を与える可能性のある、特定のエステル官能基によって際立っています。その独特の構造は、分子経路との標的化された相互作用を可能にし、様々な分野における研究開発のための貴重な化合物となっています。

特性

CAS番号 |

89928-83-6 |

|---|---|

分子式 |

C13H13NO3 |

分子量 |

231.25 g/mol |

IUPAC名 |

methyl 1-methoxy-4-methylisoquinoline-3-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-8-9-6-4-5-7-10(9)12(16-2)14-11(8)13(15)17-3/h4-7H,1-3H3 |

InChIキー |

CIKNXKTZHZJZHP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylspiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B11874580.png)

![8-Ethoxy-2,3-dihydrofuro[3,2-c]quinolin-4(5H)-one](/img/structure/B11874588.png)

![Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11874619.png)